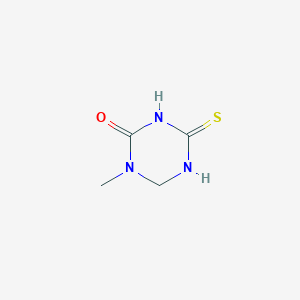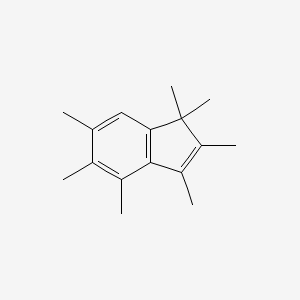
1,1,2,3,4,5,6-Heptamethyl-1H-indene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2,3,4,5,6-Heptamethyl-1H-indene is an organic compound belonging to the indene family. This compound is characterized by its highly methylated structure, which imparts unique chemical and physical properties. The presence of seven methyl groups attached to the indene core makes it a subject of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,2,3,4,5,6-Heptamethyl-1H-indene typically involves the alkylation of indene derivatives. One common method includes the Friedel-Crafts alkylation reaction, where indene is treated with methylating agents such as methyl iodide in the presence of a Lewis acid catalyst like aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced catalytic systems and purification techniques, such as distillation and recrystallization, ensures the compound meets the required specifications for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1,2,3,4,5,6-Heptamethyl-1H-indene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the indene ring.
Substitution: Electrophilic substitution reactions are common, where the methyl groups can be replaced by other functional groups using reagents like halogens or sulfonic acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, elevated temperatures and pressures.
Substitution: Halogens (chlorine, bromine), sulfonic acids, Lewis acids as catalysts.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Hydrogenated indene derivatives.
Substitution: Halogenated or sulfonated indene derivatives.
Wissenschaftliche Forschungsanwendungen
1,1,2,3,4,5,6-Heptamethyl-1H-indene finds applications in various scientific research fields:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its pharmacological potential in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Wirkmechanismus
The mechanism of action of 1,1,2,3,4,5,6-Heptamethyl-1H-indene involves its interaction with molecular targets and pathways within biological systems. The compound’s highly methylated structure allows it to interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways are subject to ongoing research, with studies focusing on its effects at the cellular and molecular levels.
Vergleich Mit ähnlichen Verbindungen
- 1,1,4,5,6-Pentamethyl-2,3-dihydro-1H-indene
- 1,1,2,3,3,4,6-Heptamethyl-2H-indene-5-carbaldehyde
- 1H-Indene, 2,3-dihydro-1,1,5,6-tetramethyl
Comparison: 1,1,2,3,4,5,6-Heptamethyl-1H-indene stands out due to its higher degree of methylation compared to similar compounds. This increased methylation enhances its stability and alters its reactivity, making it more suitable for specific applications in research and industry. The unique structural features of this compound also contribute to its distinct chemical and physical properties, setting it apart from other indene derivatives.
Eigenschaften
CAS-Nummer |
77242-77-4 |
|---|---|
Molekularformel |
C16H22 |
Molekulargewicht |
214.35 g/mol |
IUPAC-Name |
1,1,2,3,4,5,6-heptamethylindene |
InChI |
InChI=1S/C16H22/c1-9-8-14-15(11(3)10(9)2)12(4)13(5)16(14,6)7/h8H,1-7H3 |
InChI-Schlüssel |
KLICHYGANBOWGX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C(=C1C)C)C(=C(C2(C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


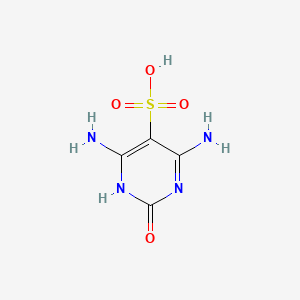
![4-[(5-Nitrofuran-2-yl)methyl]morpholine](/img/structure/B14453350.png)
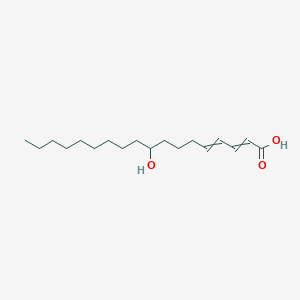
![6-[(Propan-2-yl)sulfanyl]-5H-benzo[a]phenoxazin-5-one](/img/structure/B14453359.png)
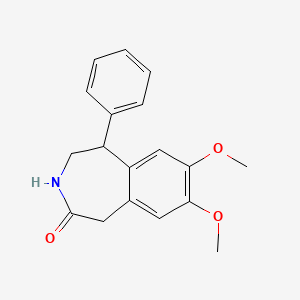

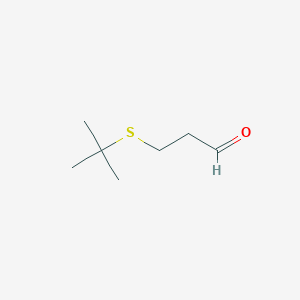
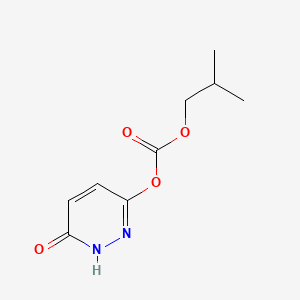
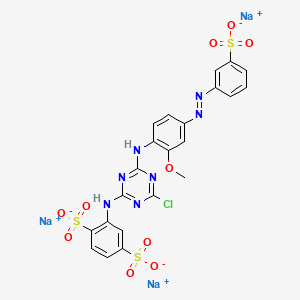
![Diethyl [(3E)-3-(ethylimino)prop-1-en-2-yl]phosphonate](/img/structure/B14453396.png)
![9-(2-Aminoethyl)-1,2-dihydro-3H-pyrrolo[1,2-a]indol-3-one](/img/structure/B14453408.png)
